Predicted Lipophilicity (logP) Benchmarking: Indanyl Substituent Confers ~0.95 log Unit Higher logP than Unsubstituted Phenyl in the 3-Aryl-1,2,4-triazole-5-thiol Series
The predicted partition coefficient (logP) for 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol is 3.71, calculated using the ChemBase/JChem platform [1]. In contrast, the corresponding 3-phenyl analog (3-phenyl-1H-1,2,4-triazole-5-thiol hydrate) has a predicted logP of 2.76 [2]. The +0.95 log unit difference represents an approximately 9-fold increase in lipophilicity, which directly impacts membrane permeability and tissue distribution. This differentiation exceeds the typical ~0.5 log unit threshold considered meaningful for biological property divergence in lead optimization [3]. The indane-fused bicyclic system thus provides a quantifiable lipophilicity advantage over the minimal phenyl congener without introducing halogen substituents that may carry toxicity liabilities.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.71 (ChemBase ID 279117, JChem prediction) |
| Comparator Or Baseline | 3-Phenyl-1H-1,2,4-triazole-5-thiol hydrate: logP = 2.76 (ChemBase ID 295245, JChem prediction) |
| Quantified Difference | ΔlogP = +0.95 (approximately 9-fold higher lipophilicity for the target compound) |
| Conditions | In silico prediction using JChem calculator; both compounds evaluated on the same platform (ChemBase) for methodological consistency. |
Why This Matters
Higher logP indicates greater membrane permeability, which is a critical parameter for intracellular target engagement in cell-based assays and in vivo models, allowing researchers to select this compound for applications requiring enhanced passive diffusion.
- [1] ChemBase. 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol. ChemBase ID: 279117. LogP (JChem): 3.7079563. http://www.chembase.cn/molecule-279117.html (accessed 2026-05-04). View Source
- [2] ChemBase. 3-phenyl-1H-1,2,4-triazole-5-thiol hydrate. ChemBase ID: 295245. LogP (JChem): 2.7585378. http://www.chembase.cn/molecule-295245.html (accessed 2026-05-04). View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. DOI: 10.1517/17460441003605098. View Source
